molecular formula C17H14N2O2 B3000647 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde CAS No. 1375170-44-7

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

Cat. No.: B3000647
CAS No.: 1375170-44-7
M. Wt: 278.311
InChI Key: XBPFVOBGWVWBRQ-UHFFFAOYSA-N
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Description

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C17H14N2O2 It is characterized by the presence of a benzaldehyde group attached to a phenylpyrazole moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenyl-3-chloromethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 4-[(1-Phenylpyrazol-3-yl)methoxy]benzoic acid.

    Reduction: 4-[(1-Phenylpyrazol-3-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde
  • 4-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde

Uniqueness

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is unique due to the presence of the phenylpyrazole moiety, which imparts distinct chemical and biological properties compared to its triazole analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPFVOBGWVWBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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